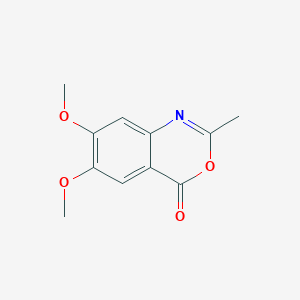

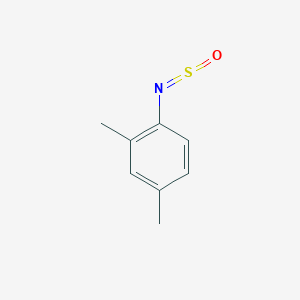

6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one

Overview

Description

The compound 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one is a derivative within the class of dihydro-benzoxazine dimers. These compounds are known for their ability to act as chelating agents for various cations, including transition and rare-earth elements. The structural and electrochemical properties of these compounds are influenced by the substituents on the benzene ring and the tertiary-amine nitrogen, which can affect their potential applications in various fields, including electrochemistry and antibacterial treatments .

Synthesis Analysis

The synthesis of dihydro-benzoxazine dimer derivatives typically involves ring-opening reactions between dihydro-benzoxazines and phenols. In one study, derivatives with different substituents were synthesized to investigate their impact on crystal structures and electrochemical properties. The synthesis process is crucial as it determines the final structure and properties of the compound, which in turn affects its chelating abilities and potential applications .

Molecular Structure Analysis

The molecular structure of dihydro-benzoxazine dimers is characterized by the presence of intermolecular O–H···O hydrogen bonds, which are significant in maintaining the crystal packing. The crystal structure of one such dimer, 2,2′-(cyclohexylazanediyl)bis(methylene)bis(4-methoxyphenol), was identified and compared with other derivatives. The molecular structures are further confirmed through techniques such as Hirshfeld surface analyses and X-ray diffraction experiments .

Chemical Reactions Analysis

The chemical reactivity of dihydro-benzoxazine dimers is influenced by the substituents present on the molecule. For instance, an oxidation peak observed in cyclic voltammetry studies corresponds to the oxidation of the phenolic –OH group to the phenoxonium intermediate. The shift in electrochemical peak positions indicates the different abilities of the substituents to stabilize the phenoxonium cation intermediate, which is crucial for understanding the compound's behavior in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydro-benzoxazine dimers are closely related to their molecular structure. The presence of substituents such as methoxy and N-cyclohexyl groups can significantly lower the oxidation potential of these compounds. Additionally, the compounds synthesized from eugenol through the Mannich reaction demonstrated strong antibacterial activity against Streptococcus mutans and Escherichia coli, indicating their potential as antibacterial agents. The electrochemical properties, such as redox behavior, are also key characteristics that can be studied through techniques like cyclic voltammetry .

Future Directions

Benzoxazinoids, the class of compounds to which 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one belongs, have been the subject of extensive research for over 50 years due to their abundance in maize and other important cereal crops . Future research will likely continue to explore the various functions of benzoxazinoids, including their role in defense responses, flowering time, auxin metabolism, iron uptake, and perhaps aluminum tolerance .

Mechanism of Action

Target of Action

The primary target of 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one is chymotrypsin , a serine protease . Chymotrypsin plays a crucial role in protein digestion by breaking down proteins into smaller peptides.

Mode of Action

6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one acts as an inactivator of chymotrypsin . The compound binds to chymotrypsin and inhibits its activity, thereby preventing the breakdown of proteins.

Pharmacokinetics

Some predicted properties include amolar volume of 171.5±7.0 cm^3, a density of 1.3±0.1 g/cm^3, and a boiling point of 377.6±52.0 °C at 760 mmHg . The compound also has a water solubility at 25 deg C of 1.344e+004 mg/L , suggesting it may be well-absorbed in the body.

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one. For instance, the compound’s pKb is predicted to be 1.69 , suggesting it may be more effective in a slightly acidic environment. Additionally, its stability may be affected by temperature, given its boiling point .

properties

IUPAC Name |

6,7-dimethoxy-2-methyl-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-6-12-8-5-10(15-3)9(14-2)4-7(8)11(13)16-6/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCFBRKFNFJAGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C(=O)O1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70278799 | |

| Record name | 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one | |

CAS RN |

6286-65-3 | |

| Record name | NSC10136 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzamide, N-[(cyclopropylamino)thioxomethyl]-](/img/structure/B3032841.png)

![2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3032852.png)